molecular formula C21H20N2O5S2 B11165370 N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-2-(phenylsulfonyl)acetamide

N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-2-(phenylsulfonyl)acetamide

Cat. No.: B11165370
M. Wt: 444.5 g/mol
InChI Key: QMZAOGDDUJCLPB-UHFFFAOYSA-N
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Description

2-(BENZENESULFONYL)-N-{4-[(4-METHYLPHENYL)SULFAMOYL]PHENYL}ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a benzenesulfonyl group and a sulfamoyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZENESULFONYL)-N-{4-[(4-METHYLPHENYL)SULFAMOYL]PHENYL}ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzenesulfonyl chloride with 4-aminophenylacetic acid to form an intermediate, which is then reacted with 4-methylphenylsulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2-(BENZENESULFONYL)-N-{4-[(4-METHYLPHENYL)SULFAMOYL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and sulfamoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(BENZENESULFONYL)-N-{4-[(4-METHYLPHENYL)SULFAMOYL]PHENYL}ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(BENZENESULFONYL)-N-{4-[(4-METHYLPHENYL)SULFAMOYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. The pathways involved can include signal transduction cascades or metabolic pathways, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: Shares the benzenesulfonyl group but lacks the sulfamoyl and phenylacetic acid moieties.

    4-Methylbenzenesulfonamide: Similar structure but with a methyl group on the benzene ring.

    N-Phenylsulfonylacetamide: Contains the sulfonylacetamide structure but lacks the benzenesulfonyl group.

Uniqueness

2-(BENZENESULFONYL)-N-{4-[(4-METHYLPHENYL)SULFAMOYL]PHENYL}ACETAMIDE is unique due to the presence of both benzenesulfonyl and sulfamoyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H20N2O5S2

Molecular Weight

444.5 g/mol

IUPAC Name

2-(benzenesulfonyl)-N-[4-[(4-methylphenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C21H20N2O5S2/c1-16-7-9-18(10-8-16)23-30(27,28)20-13-11-17(12-14-20)22-21(24)15-29(25,26)19-5-3-2-4-6-19/h2-14,23H,15H2,1H3,(H,22,24)

InChI Key

QMZAOGDDUJCLPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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